molecular formula C17H18N6O3 B10983189 N-(4-acetamidophenyl)-3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide

N-(4-acetamidophenyl)-3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide

Cat. No.: B10983189
M. Wt: 354.4 g/mol
InChI Key: VRFAICALEYSBLZ-UHFFFAOYSA-N
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Description

N-(4-Acetamidophenyl)-3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide is a triazolopyridazine derivative characterized by a 6-methoxy-substituted [1,2,4]triazolo[4,3-b]pyridazine core linked via a propanamide chain to a 4-acetamidophenyl group. The acetamidophenyl moiety may enhance solubility and target binding compared to simpler aryl substituents, while the methoxy group on the triazolopyridazine ring could influence electronic properties and metabolic stability .

Properties

Molecular Formula

C17H18N6O3

Molecular Weight

354.4 g/mol

IUPAC Name

N-(4-acetamidophenyl)-3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide

InChI

InChI=1S/C17H18N6O3/c1-11(24)18-12-3-5-13(6-4-12)19-16(25)9-7-14-20-21-15-8-10-17(26-2)22-23(14)15/h3-6,8,10H,7,9H2,1-2H3,(H,18,24)(H,19,25)

InChI Key

VRFAICALEYSBLZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CCC2=NN=C3N2N=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the triazolopyridazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with suitable dicarbonyl compounds under reflux conditions.

    Methoxylation: Introduction of the methoxy group can be done using methanol in the presence of a base.

    Acetylation: The acetamido group can be introduced by reacting the compound with acetic anhydride.

    Coupling with propanamide: The final step involves coupling the intermediate with propanamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetamidophenyl)-3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)-3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound might inhibit or activate these targets, leading to a cascade of biochemical events. Detailed studies would be required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Data Tables

Table 1: Structural Comparison of Selected [1,2,4]Triazolo[4,3-b]Pyridazine Derivatives

Compound ID Triazolopyridazine Substituent Amide Substituent Biological Activity (IC₅₀, μg/mL) Reference
Target Compound 6-methoxy 4-acetamidophenyl Not reported
6-methoxy 2-(1-methylbenzimidazol-2-yl)ethyl Not reported
(Compound 24) 6-chloro Benzamido-glycinate 5.2 (HepA cells)
(891117-12-7) 3-methyl 4-ethoxyphenylacetyl Not reported

Biological Activity

N-(4-acetamidophenyl)-3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, structural features, and biological activity, supported by relevant research findings and data.

Structural Features

The molecular formula of this compound is C15_{15}H17_{17}N5_{5}O2_{2}, with a molecular weight of approximately 311.34 g/mol. The unique structure includes:

  • Acetamide Group : Enhances solubility and potential interaction with biological targets.
  • Methoxy Group : May influence pharmacokinetics and receptor binding affinity.
  • Triazole and Pyridazine Rings : These heterocyclic components are known for their diverse biological activities.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, typically involving the reaction of 4-acetamidophenyl derivatives with 6-methoxy-[1,2,4]triazolo[4,3-b]pyridazine intermediates. Common reagents include potassium permanganate for oxidation and sodium borohydride for reduction .

Biological Activity

Research indicates that this compound exhibits significant biological activities:

Anticancer Activity

Preliminary studies have shown that this compound possesses anticancer properties. It has been tested against various cancer cell lines including leukemia, non-small cell lung cancer, colon cancer, melanoma, and breast cancer. The National Cancer Institute has conducted assessments revealing promising results in inhibiting cell proliferation .

The mechanism of action is believed to involve the modulation of specific enzymes or receptors. This interaction may lead to the inhibition of tumor growth and induction of apoptosis in cancer cells .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound in relation to other similar compounds, the following table summarizes key features:

Compound NameStructural FeaturesBiological Activity
N-cyclooctyl-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamideCyclooctyl groupPotential enzyme inhibitor
5-amino-1H-pyrazole derivativesPyrazole ringAnticancer properties
6-methoxy-pyridazine derivativesPyridazine ringAnti-inflammatory effects

This compound stands out due to its specific combination of functional groups which may confer distinct pharmacological properties not observed in other similar compounds .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models. For instance:

  • Study on Breast Cancer Cells : A study evaluating the compound's effects on MDA-MB-468 breast cancer cells demonstrated significant cytotoxicity with an IC50 value indicative of its potential as an anticancer agent .
  • Inhibition Studies : Additional research has focused on its role as an enzyme inhibitor in inflammatory pathways, suggesting potential applications in treating inflammatory diseases alongside cancer .

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